

Solubility of Bisphenol TMC in Common Organic Solvents: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Phenol, 4,4'-(3,3,5-trimethylcyclohexylidene)bis-*

Cat. No.: *B132520*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Bisphenol TMC (1,1-bis(4-hydroxyphenyl)-3,3,5-trimethylcyclohexane), a key monomer in the production of various polymers. Understanding its solubility in common organic solvents is critical for its application in synthesis, purification, formulation, and various analytical procedures. This document compiles available quantitative and qualitative solubility data, details relevant experimental protocols, and provides visual representations of experimental workflows and solubility principles.

Core Data Presentation: Solubility of Bisphenol TMC

The solubility of Bisphenol TMC is influenced by the polarity of the solvent, with a general trend of higher solubility in more polar organic solvents. While comprehensive quantitative data remains limited in publicly accessible literature, the following table summarizes the available information.

Solvent	Chemical Formula	Polarity (Dielectric Constant, ϵ at 20°C)	Quantitative Solubility	Qualitative Solubility	Source(s)
Methanol	CH ₃ OH	33.0	10 mg/mL	Slightly Soluble	[1]
Ethanol	C ₂ H ₅ OH	24.5	Data not available	Soluble	
Acetone	C ₃ H ₆ O	20.7	Data not available	Soluble	
Tetrahydrofuran (THF)	C ₄ H ₈ O	7.5	Data not available	Expected to be soluble	
Dimethyl Sulfoxide (DMSO)	C ₂ H ₆ OS	46.7	Data not available	Slightly Soluble	[2] [3] [4]
Dimethylformamide (DMF)	C ₃ H ₇ NO	36.7	Data not available	Expected to be soluble	
Chloroform	CHCl ₃	4.8	Data not available	Slightly Soluble	[2] [3] [4]
Benzene	C ₆ H ₆	2.3	Data not available	Soluble	

Note: The terms "Slightly Soluble" and "Soluble" are based on qualitative descriptions from chemical suppliers and literature. The expectation of solubility in THF and DMF is based on their polar aprotic nature, which typically facilitates the dissolution of phenolic compounds. Further experimental verification is recommended for precise quantitative values.

Experimental Protocols: Determination of Equilibrium Solubility

The most widely accepted method for determining the equilibrium solubility of a compound like Bisphenol TMC is the shake-flask method. This procedure involves saturating a solvent with

the solute and then quantifying the dissolved concentration.

Shake-Flask Method Protocol

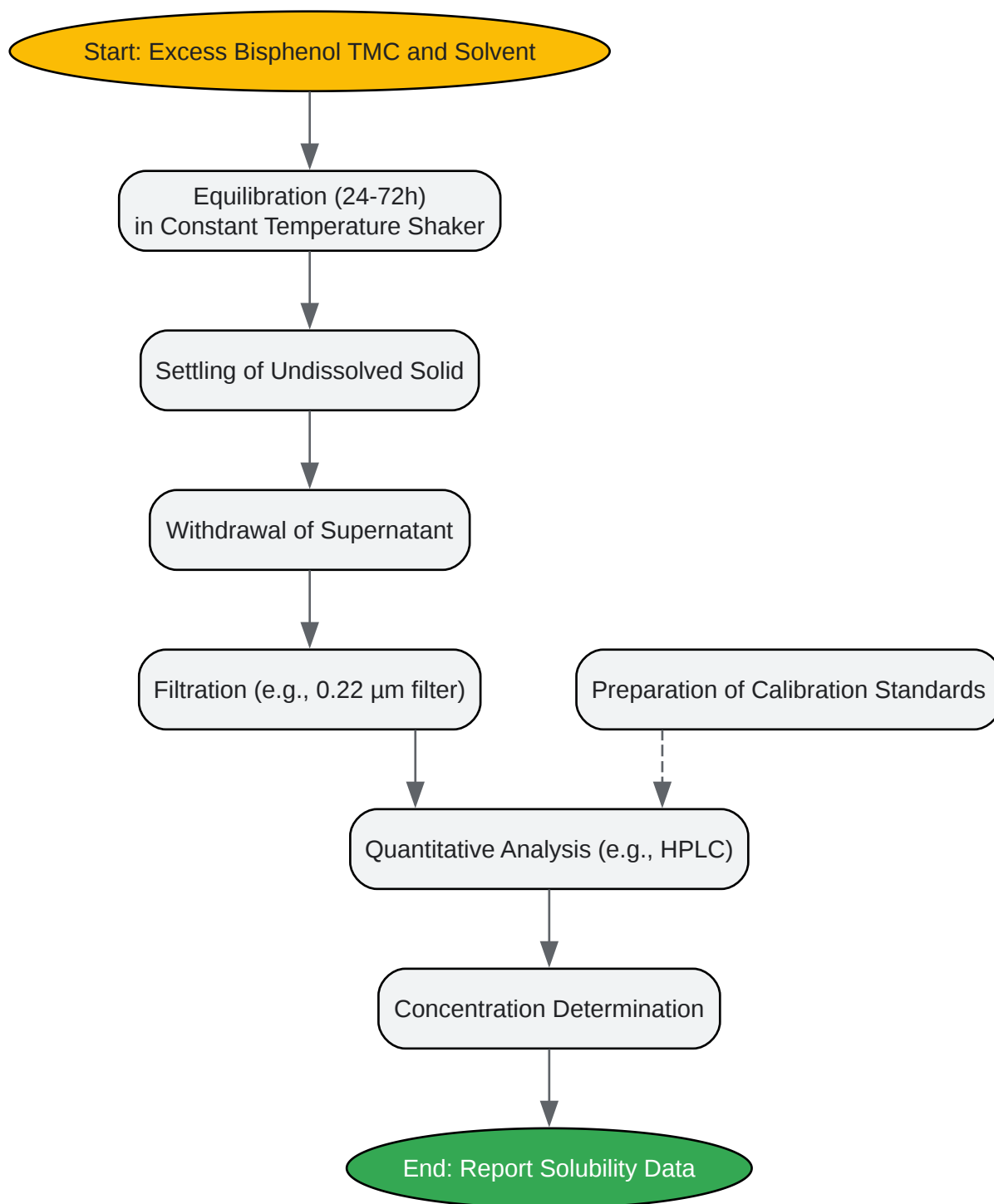
- Preparation of Saturated Solution:
 - Add an excess amount of crystalline Bisphenol TMC to a known volume of the desired organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of undissolved solid is crucial to ensure saturation.
 - Place the sealed container in a constant temperature environment, such as a shaker bath or incubator, set to the desired experimental temperature (e.g., 25 °C).
 - Agitate the mixture for a sufficient duration (typically 24-72 hours) to allow the system to reach equilibrium. The agitation should be vigorous enough to ensure thorough mixing but not so aggressive as to cause mechanical degradation of the solid.
- Sample Collection and Preparation:
 - Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.
 - Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to match the equilibrium temperature, avoiding disturbance of the solid phase.
 - Immediately filter the collected supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles. This step is critical to prevent overestimation of the solubility.
- Quantification of Dissolved Bisphenol TMC:
 - The concentration of Bisphenol TMC in the filtered, saturated solution is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) is a common and reliable method for this purpose.
 - HPLC Analysis:
 - Instrumentation: A standard HPLC system equipped with a UV detector is typically used.

- Column: A C18 reversed-phase column is often suitable for the separation of bisphenols.
 - Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water, often with a small amount of acid (e.g., acetic acid or formic acid) to improve peak shape, is used as the mobile phase. The composition can be isocratic or a gradient.
 - Detection: UV detection at a wavelength where Bisphenol TMC exhibits strong absorbance (e.g., around 230 nm or 280 nm).
 - Quantification: A calibration curve is generated by preparing a series of standard solutions of Bisphenol TMC of known concentrations in the same solvent. The peak area of the analyte in the experimental sample is then used to determine its concentration by interpolation from the calibration curve.
- Data Reporting:
 - The solubility is typically reported in units of mass per volume (e.g., g/L or mg/mL) or as a mole fraction at the specified temperature.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the shake-flask method for determining the solubility of Bisphenol TMC.

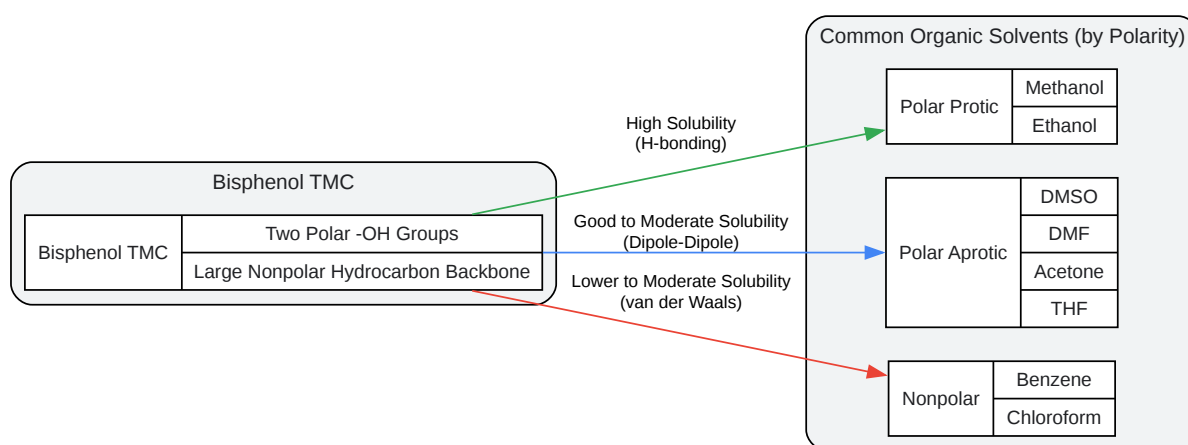


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Workflow for Shake-Flask Solubility Determination

Relationship Between Solvent Polarity and Bisphenol TMC Solubility

The "like dissolves like" principle suggests that the solubility of a compound is favored in solvents with similar polarity. Bisphenol TMC, with its two polar hydroxyl groups and a large nonpolar hydrocarbon structure, exhibits amphiphilic character. This diagram illustrates the general expected trend of its solubility in relation to solvent polarity.



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Solubility vs. Solvent Polarity

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